molecular formula C9H10N6O2 B14901700 n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine

n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine

Cat. No.: B14901700
M. Wt: 234.22 g/mol
InChI Key: MFUGHUWRPYBUGP-UHFFFAOYSA-N
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Description

n-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine (CAS No. 1178156-30-3) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a pyridine ring bearing a nitro group at the 5-position. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C9H10N6O2

Molecular Weight

234.22 g/mol

IUPAC Name

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-5-nitropyridin-2-amine

InChI

InChI=1S/C9H10N6O2/c1-14-6-12-13-9(14)5-11-8-3-2-7(4-10-8)15(16)17/h2-4,6H,5H2,1H3,(H,10,11)

InChI Key

MFUGHUWRPYBUGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The triazole and nitrated pyridine intermediates are then coupled using a suitable linker, such as a methyl group, under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.

    Reduction: The nitro group in the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where functional groups on the triazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Oxides of the triazole ring.

    Reduction Products: Amino derivatives of the pyridine ring.

    Substitution Products: Compounds with substituted functional groups on the triazole or pyridine rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Industry:

    Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.

    Corrosion Inhibitors: It can be applied as a corrosion inhibitor in industrial processes to protect metal surfaces.

Mechanism of Action

The mechanism of action of n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of n-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine with analogous compounds is presented below, focusing on structural features, synthetic routes, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Properties Reference
n-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine 1,2,4-Triazole + pyridine - 4-Methyl triazole
- 5-Nitro pyridine
Bioactive building block; potential kinase inhibitor
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine 1,2,4-Triazole + pyridine - Oxane-ether linker
- Methyl pyridine
Low yield (6%) in synthesis; high purity (99%)
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine Pyrimidine + thiazole - Nitrophenyl
- Dimethyl thiazole
Antiproliferative activity (not quantified)
4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine 1,2,4-Triazole + isoxazole - Chlorophenyl isoxazole
- Ethoxy linker
Macrofilaricidal activity; stress-related applications
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole + pyridine - Alkylsulfanyl group
- Pyridine
Synthetic versatility for alkylation reactions

Key Findings

Structural Flexibility :

  • The 1,2,4-triazole ring in the target compound allows conformational polymorphism, as seen in related derivatives (e.g., discusses a triazole-thione analog with two polymorphic forms). This flexibility can influence binding affinity in drug design .
  • Substituents like the nitro group (electron-withdrawing) and methyl-triazole (electron-donating) create a polarized scaffold, enhancing interactions with biological targets .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution or condensation reactions, similar to analogs like 3-methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine. However, yields for triazole-pyridine hybrids are often low (e.g., 6% in ), necessitating optimization .

Pharmacological Potential: Unlike 4-[5-[(RAC)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (), which is patented for stress-related disorders, the target compound lacks direct therapeutic data but shares structural motifs with kinase inhibitors (e.g., pyridine-nitrogen interactions in ) .

Functional Group Impact :

  • The nitro group in the target compound distinguishes it from analogs like 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine (). Nitro groups enhance electrophilicity, making the compound a candidate for nitro-reduction prodrug strategies .

Biological Activity

The compound n-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The initial step often includes the formation of the triazole ring through cyclization reactions involving appropriate precursors. For instance, derivatives of 4-methyl-4H-1,2,4-triazole can be synthesized and subsequently coupled with nitropyridine moieties to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown activity against various pathogens including Mycobacterium tuberculosis and other ESKAPE pathogens. The biological activity profile suggests that these compounds may inhibit bacterial growth through mechanisms involving cell wall disruption or interference with nucleic acid synthesis .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of triazole derivatives. The incorporation of the 5-nitropyridine moiety is believed to enhance the cytotoxic effects against cancer cell lines. For instance, compounds derived from triazoles have demonstrated effectiveness against various cancer types by inducing apoptosis and inhibiting cell proliferation .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Triazole compounds often act as inhibitors for specific enzymes involved in pathogen metabolism.
  • DNA Interaction : The nitro group in the pyridine ring may facilitate interactions with DNA or RNA, leading to disruption of nucleic acid functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells or cancer cells, contributing to their cytotoxic effects .

Study 1: Antimycobacterial Activity

In one study, a series of triazole derivatives were synthesized and screened for antimycobacterial activity. Among them, this compound exhibited promising results against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for further development .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of triazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell growth in MCF7 breast cancer cells and A549 lung cancer cells through apoptosis induction pathways .

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